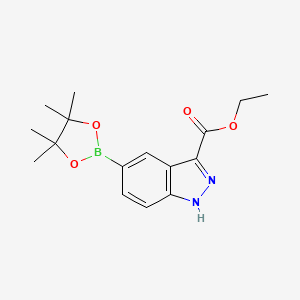

ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BN2O4/c1-6-21-14(20)13-11-9-10(7-8-12(11)18-19-13)17-22-15(2,3)16(4,5)23-17/h7-9H,6H2,1-5H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBOIRLHBDFLAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NN=C3C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947191-19-7 | |

| Record name | 3-(Ethoxycarbonyl)-1H-indazole-5-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary targets of the compound “Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate” are currently unknown This compound is a complex organic molecule that may interact with various biological targets

Mode of Action

The presence of the dioxaborolane group suggests potential boron-mediated interactions.

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways. Compounds containing a dioxaborolane group have been used in various chemical reactions, such as borylation, suggesting potential involvement in boron-related biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Its effects would depend on its specific targets and the nature of its interactions with these targets.

Biological Activity

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure features a boron-containing dioxaborolane moiety, which is known for its unique reactivity and ability to form stable complexes with various biomolecules. The molecular formula is , with a molecular weight of approximately 266.10 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁BN₂O₂ |

| Molecular Weight | 266.10 g/mol |

| CAS Number | 864774-69-6 |

| Purity | ≥ 97% |

The biological activity of ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate is primarily attributed to its interaction with various kinases involved in cellular signaling pathways. Preliminary studies suggest that it may act as a kinase inhibitor, potentially affecting pathways related to cancer progression and inflammation.

Kinase Inhibition

Research indicates that compounds with similar structures can inhibit key kinases such as GSK-3β and IKK-β. For instance, a study demonstrated that certain derivatives exhibited IC50 values ranging from 10 to 1314 nM against GSK-3β . Given the structural similarities, it is hypothesized that ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate may display comparable inhibitory effects.

Biological Activity Studies

Several studies have investigated the biological activity of this compound and its analogs:

1. Cytotoxicity Assays

In vitro assays using various cell lines (e.g., HT-22 and BV-2) have been conducted to evaluate cytotoxic effects. The results indicated that while some derivatives decreased cell viability at higher concentrations, others maintained cell viability up to 10 µM . This suggests a potential for selective toxicity against cancer cells while sparing normal cells.

2. Anti-inflammatory Activity

The compound's potential anti-inflammatory properties were assessed using lipopolysaccharide-induced models. It was found to suppress nitric oxide production and pro-inflammatory cytokines significantly . This positions the compound as a candidate for further exploration in inflammatory disease models.

3. Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the dioxaborolane moiety could enhance or diminish biological activity. For example, the introduction of specific alkyl groups has been shown to affect kinase inhibitory potency significantly .

Case Studies

In a notable case study involving similar compounds:

- Compound A : Demonstrated effective inhibition of EGFR with IC50 values in the sub-micromolar range.

- Compound B : Showed selective inhibition against mutant forms of kinases associated with various cancers.

These studies highlight the importance of structural modifications in developing potent inhibitors targeting specific pathways involved in disease progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

A systematic comparison with structurally related compounds highlights key differences in reactivity, physicochemical properties, and applications:

Reactivity in Cross-Coupling Reactions

- Steric Hindrance : The ethyl ester at the 3-position introduces steric bulk, which may slow coupling efficiency relative to smaller esters (e.g., methyl) or nitrile groups .

- Substituent Position : In methyl 6-Bpin-1H-indazole-3-carboxylate , the shifted boronate group (6-position) may alter regioselectivity in coupling reactions compared to the target compound’s 5-Bpin substitution.

Physicochemical Properties

- Solubility : The ethyl ester group enhances lipophilicity compared to methyl esters or nitriles, favoring solubility in organic solvents (e.g., THF, DMF) .

- Thermal Stability : Boronic esters with aromatic cores (e.g., indazole, benzofuran) generally exhibit higher thermal stability than aliphatic variants, as evidenced by melting points of related compounds (e.g., 72–73°C for 5-Bpin-benzofuran ).

Preparation Methods

Example Procedure: Palladium-Catalyzed Borylation

| Step | Reagent/Condition | Amount/Details |

|---|---|---|

| 1 | Ethyl 5-bromo-1H-indazole-3-carboxylate | 1.0 mmol |

| 2 | Bis(pinacolato)diboron | 1.2–1.5 mmol |

| 3 | Palladium(II) acetate (Pd(OAc)₂) | 0.05 mmol (5 mol%) |

| 4 | SPhos (or other phosphine ligand) | 0.10 mmol (10 mol%) |

| 5 | Potassium acetate | 2.0 mmol |

| 6 | 1,4-Dioxane | 10 mL |

| 7 | Temperature | 100°C |

| 8 | Reaction time | 12–18 hours |

| 9 | Workup | Aqueous extraction, organic solvent washing |

| 10 | Purification | Silica gel column chromatography |

Yield: Typically 60–85%, depending on substrate and conditions.

Reaction Data Table

| Parameter | Typical Value/Range |

|---|---|

| Starting material | Ethyl 5-bromo-1H-indazole-3-carboxylate |

| Boron source | Bis(pinacolato)diboron |

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | SPhos (10 mol%) |

| Base | Potassium acetate |

| Solvent | 1,4-Dioxane |

| Temperature | 100°C |

| Reaction time | 12–18 hours |

| Isolated yield | 60–85% |

Research Findings and Notes

- Substrate Scope: The method is tolerant of various functional groups on the indazole ring, though electron-withdrawing groups may slightly decrease yields.

- Ligand Effects: Bulky, electron-rich phosphine ligands (SPhos, XPhos) improve yields and selectivity.

- Base Selection: Potassium acetate is commonly used; potassium carbonate is an alternative.

- Solvent Effects: 1,4-Dioxane is preferred for solubility and reaction efficiency, but dimethylformamide or toluene can also be used.

- Purification: The crude product is typically purified by silica gel column chromatography using ethyl acetate/hexane mixtures.

Comparison of Preparation Methods

| Method | Catalyst | Yield | Regioselectivity | Operational Simplicity |

|---|---|---|---|---|

| Pd-catalyzed borylation | Pd(OAc)₂/SPhos | 60–85% | High | High |

| Direct C–H borylation | Ir/Rh complexes | 30–60% | Moderate | Moderate |

Q & A

Q. What is the synthetic significance of the dioxaborolane group in this compound, and how does it influence cross-coupling reactions?

The dioxaborolane group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is a boronate ester commonly used in Suzuki-Miyaura cross-coupling reactions. This moiety enables the compound to act as a nucleophilic partner, reacting with aryl or heteroaryl halides in the presence of palladium catalysts. The pinacol ester structure stabilizes the boron atom, enhancing shelf life and reducing hydrolysis sensitivity compared to free boronic acids. Key considerations include:

Q. What are standard protocols for characterizing this compound’s purity and structure?

Characterization involves:

- NMR spectroscopy : ¹¹B NMR (~30 ppm for boronate esters) and ¹H/¹³C NMR to confirm indazole and ester substituents.

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~330.2 g/mol based on analogous compounds ).

- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) to assess purity (>95% is typical for research-grade material).

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this compound when low yields or side products occur?

Contradictory results in coupling efficiency often arise from:

- Steric hindrance : The indazole core and ester group may limit accessibility. Mitigation strategies include using bulkier ligands (e.g., SPhos) or elevated temperatures (80–100°C) .

- Base selection : K₃PO₄ or Cs₂CO₃ may improve reactivity over Na₂CO₃ in challenging substrates.

- Data-driven optimization : Employ Design of Experiments (DoE) to systematically vary catalyst loading, solvent ratios, and temperature. Flow chemistry setups (e.g., microreactors) enhance reproducibility .

Q. What are the challenges in synthesizing this compound, and how can competing side reactions be minimized?

Synthesis typically involves Miyaura borylation of a halogenated indazole precursor. Key challenges include:

- Regioselectivity : Ensuring boronation at the 5-position of the indazole. Directed ortho-metalation or protecting group strategies (e.g., tert-butyl carboxylates) may be required .

- Ester stability : Ethyl carboxylates are prone to hydrolysis under basic conditions. Use anhydrous solvents and low-temperature reactions (<0°C during boronate formation) .

Q. How does the electronic nature of the indazole core affect the compound’s reactivity in cross-coupling versus other heterocyclic boronate esters?

The indazole’s electron-deficient aromatic system (due to the adjacent carboxylate) reduces boron electrophilicity compared to phenyl or furan derivatives. This necessitates:

- Enhanced catalyst activation : Additives like TBAB (tetrabutylammonium bromide) improve transmetalation efficiency.

- Longer reaction times : 12–24 hours for complete conversion vs. 2–6 hours for electron-rich substrates .

Methodological and Data-Driven Questions

Q. What analytical techniques are critical for detecting decomposition products during storage?

- TLC monitoring : Use silica plates with UV visualization (Rf ~0.5 in ethyl acetate/hexane).

- FT-IR : Track boronate ester degradation (loss of B-O stretches at ~1350 cm⁻¹) .

- Stability data : Under inert storage (-20°C, argon), the compound retains >90% purity for 6 months. Moisture exposure reduces stability to <30% in 48 hours .

Q. How can computational methods predict the compound’s behavior in novel reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.